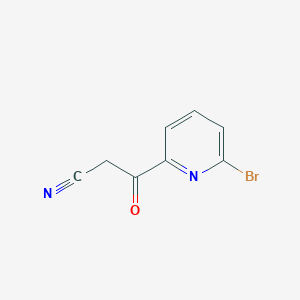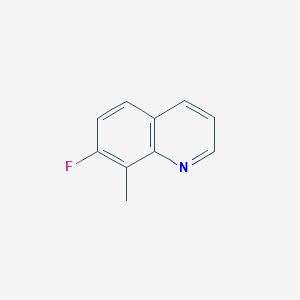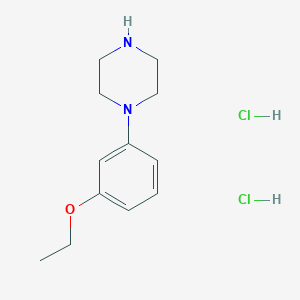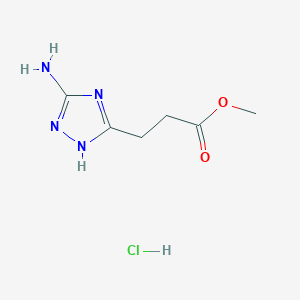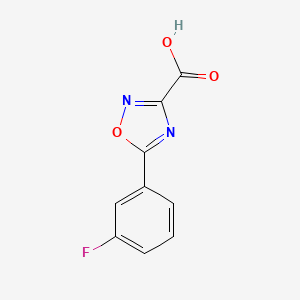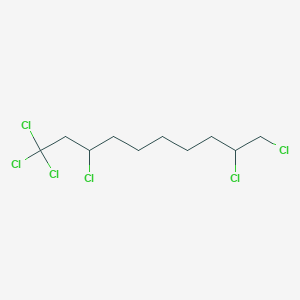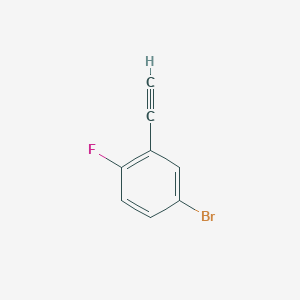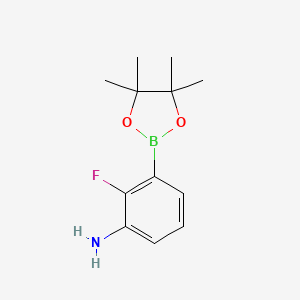
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Vue d'ensemble
Description
“2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BFNO2 . It is a derivative of boric acid and is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
The compound is an important boric acid derivative and is obtained by a two-step substitution reaction .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 and its InChI Code is 1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 .Applications De Recherche Scientifique
Boron Neutron Capture Therapy (BNCT)
Application: This compound is utilized in BNCT, a binary cancer treatment method that targets tumors at the cellular level . The boron-containing compound accumulates in cancer cells and is irradiated with neutrons, leading to the emission of alpha particles that destroy the tumor.
Drug Transport Polymers
Application: The compound’s boronic acid derivative is used in the development of feedback control drug transport polymers. These polymers are designed to deliver drugs in a controlled manner, particularly in cancer treatment .
Suzuki Coupling Reactions
Application: As an important nucleophile, this compound is involved in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
Fluorine-Containing Pharmaceuticals
Application: The fluorine atom’s strong electronegativity enhances the compound’s affinity to carbon, making it valuable in the synthesis of fluorine-containing drugs. These drugs are known for their high biological activity and stability .
Local Anesthetics
Application: Derivatives of this compound are explored for their potential use as amide local anesthetics in clinical cancer surgery. They may contribute to cancer treatment due to their pharmacological effects .
Crystallographic Studies
Application: The compound is used in crystallographic studies to understand its structure and properties. Single crystal X-ray diffraction and Density Functional Theory (DFT) are applied to analyze its molecular structure .
FLAP Regulators
Application: It serves as a raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators. FLAP is significant in the central nervous system for regulating the activation of the 5-lipoxygenase enzyme .
Conjugated Copolymers
Application: This compound is a precursor in the synthesis of intermediates for generating conjugated copolymers, which have applications in electronics and materials science .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .
Mode of Action
It is known that boronic esters, such as this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds .
Biochemical Pathways
Boronic esters are commonly used in suzuki-miyaura cross-coupling reactions, which are important in the synthesis of various organic compounds .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance, the compound is typically stored at room temperature in an inert atmosphere . This suggests that exposure to oxygen or other reactive substances could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPICYMRVGSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


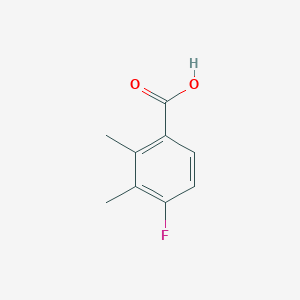
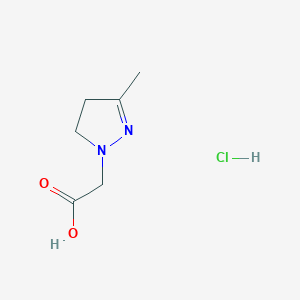
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)
